molecular formula C16H13NO B071541 2-Methyl-4-phenylquinolin-8-ol CAS No. 179626-99-4

2-Methyl-4-phenylquinolin-8-ol

Cat. No.: B071541
CAS No.: 179626-99-4
M. Wt: 235.28 g/mol
InChI Key: GKZMDIIFEXMVJY-UHFFFAOYSA-N
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Description

2-Methyl-4-phenylquinolin-8-ol is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. This compound features a quinoline core with a methyl group at the 2-position, a phenyl group at the 4-position, and a hydroxyl group at the 8-position.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenylquinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

2-Methyl-4-phenylquinolin-8-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenylquinolin-8-ol involves its interaction with various molecular targets. The hydroxyl group at the 8-position can form hydrogen bonds with biological macromolecules, while the quinoline core can intercalate with DNA. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-phenylquinolin-8-ol is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, while the phenyl group increases its hydrophobicity and potential for π-π interactions .

Biological Activity

2-Methyl-4-phenylquinolin-8-ol is a heterocyclic compound belonging to the quinoline family, characterized by a methyl group at the 2-position, a phenyl group at the 4-position, and a hydroxyl group at the 8-position. This unique structure endows it with a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound has shown potential in various therapeutic areas, including anticancer, antimicrobial, and enzyme inhibition studies.

The molecular formula of this compound is C_15H_13N_O, with a molecular weight of 235.28 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and electrophilic substitution, which can lead to the formation of diverse derivatives with distinct biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The hydroxyl group can form hydrogen bonds, enhancing its binding affinity to proteins and nucleic acids. Additionally, the quinoline core can intercalate with DNA, potentially disrupting cellular processes such as replication and transcription. These interactions may inhibit enzyme activity or induce apoptosis in cancer cells.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound and its derivatives. For instance, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
11eCOLO205<1Disrupts microtubule assembly
CHM-1COLO2050.32Inhibits polymerization of microtubules
HPKH4600.4–1.0Induces G2/M arrest and apoptosis through cyclin regulation

These studies highlight the potential of quinoline derivatives as novel anticancer agents .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have also been explored. For example, compounds similar to this compound exhibit activity against various bacterial strains and fungi. The mechanism often involves interference with microbial DNA synthesis or enzymatic pathways critical for microbial survival .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of quinoline derivatives has revealed that modifications at specific positions significantly influence their biological activity. For instance:

  • Hydroxyl Group : Enhances hydrogen bonding capabilities.
  • Phenyl Group : Increases hydrophobic interactions and π–π stacking with aromatic amino acids in proteins.

This understanding allows for the rational design of more potent derivatives by optimizing these substituents .

Case Studies

  • In Vitro Studies : A study evaluated various derivatives of quinoline compounds for their anticancer activity using the National Cancer Institute's NCI-60 human cancer cell line panel. Compounds were tested for their ability to inhibit cell proliferation, showing promising results for several analogs of this compound .
  • Mechanistic Insights : Another study demonstrated that certain derivatives induced apoptosis in cancer cells through intrinsic and extrinsic signaling pathways, confirming their potential as effective cancer therapeutics.

Properties

IUPAC Name

2-methyl-4-phenylquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-11-10-14(12-6-3-2-4-7-12)13-8-5-9-15(18)16(13)17-11/h2-10,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZMDIIFEXMVJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598982
Record name 2-Methyl-4-phenylquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179626-99-4
Record name 2-Methyl-4-phenylquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-hydroxyaniline (2 g), crotonoylbenzene (8.03 g) and concentrated hydrochloric acid (8 ml) was refluxed for 24 hours. The mixture was neutralized with concentrated ammonia water under ice-cooling, and extracted with chloroform. The organic layer was washed with brine, dried over magnesium sulfate and concentrated in vacuo. The residue was purified according to a conventional manner to give 8-hydroxy-2-methyl-4-phenylquinoline (2.4 g) as an oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8.03 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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